(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
Molecular Formula |
C28H31NO |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(1S,5R)-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3/t23-,24+,28? |
InChI Key |
LOSJNRBXNQTUNT-XUEDKKMFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)N3[C@@H]4CC[C@H]3CC(C4)(C5=CC=CC=C5)O |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Tropinone-Based Cyclization
Tropinone, a precursor to tropane alkaloids, serves as a starting material for functionalized 8-azabicyclo[3.2.1]octanes. Reduction of tropinone with lithium aluminum hydride yields tropine [(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol], which can undergo N-demethylation to generate the secondary amine intermediate. This intermediate is critical for subsequent alkylation steps to introduce the di-o-tolylmethyl group.
Key Reaction:
Yields for this sequence range from 65–80%, with purity ≥98% achievable via recrystallization.
Phenyl Group Installation at C3
The 3-phenyl substituent is introduced via nucleophilic addition or Grignard reactions.
Grignard Addition to Ketone Intermediates
A ketone intermediate at C3 is generated by oxidizing the hydroxyl group of 8-(di-o-tolylmethyl)-8-azabicyclo[3.2.1]octan-3-ol. Subsequent phenyl Grignard addition affords the tertiary alcohol:
Key Data:
-
Oxidation agent: Pyridinium chlorochromate (PCC) in CHCl (yield: 89%)
-
Grignard reaction yield: 68–75%
-
Diastereomeric excess: >95% (confirmed by X-ray crystallography).
Stereochemical Control and Resolution
The (1R,3r,5S) configuration is achieved through chiral auxiliaries or enzymatic resolution.
Chiral Ligand-Assisted Synthesis
Using (R)-BINOL-derived ligands in the Grignard step enhances stereoselectivity. For example, titanium tetraisopropoxide with (R)-BINOL induces a 9:1 diastereomer ratio, favoring the desired (3r) configuration.
Crystallization-Induced Dynamic Resolution
Racemic mixtures of the tertiary alcohol are resolved via crystallization with dibenzoyl-L-tartaric acid, achieving enantiomeric excess (ee) >99%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Tropinone cyclization | Tropinone | LiAlH reduction | 78 | 98 | Moderate |
| Lithium alkylation | Nortropine | LiHMDS-mediated alkylation | 85 | 99 | High |
| Grignard addition | Ketone derivative | PhMgBr addition | 75 | 97 | High |
Challenges and Mitigation Strategies
-
Steric Hindrance: The di-o-tolylmethyl group impedes N-alkylation. Using bulky bases (e.g., LiHMDS) and low temperatures (−78°C) mitigates this.
-
Oxidation Sensitivity: The C3 hydroxyl group is prone to over-oxidation. PCC in anhydrous CHCl minimizes side reactions.
-
Stereochemical Drift: Dynamic resolution via chiral acids ensures high ee.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or di-o-tolylmethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs of SCH 221510
SCH 221510 belongs to a class of 8-azabicyclo[3.2.1]octane derivatives with modifications at positions 3 and 6. Key structural analogs include:
Table 1: Structural Comparison of SCH 221510 and Analogs
Key Observations :
- Position 8: Aromatic substituents (e.g., di-o-tolylmethyl in SCH 221510) enhance NOP receptor binding. Chlorinated analogs (e.g., SCH 655842) may alter potency or selectivity.
- Position 3 : A hydroxyl group is critical for activity in SCH 221510, while carboxamide (SCH 655842) or its absence (Ro 64-6198) modifies functional outcomes.
Pharmacological Profiles
Table 2: Functional and Pharmacological Comparisons
Key Findings :
- SCH 221510 vs.
- SCH 221510 vs. SB-612111 : SCH 221510’s di-o-tolylmethyl group may contribute to its superior agonist efficacy compared to SB-612111’s antagonist profile .
Structure-Activity Relationship (SAR) Trends
Position 8 Modifications: Aromatic vs. Aliphatic Groups: Di-o-tolylmethyl (SCH 221510) and phenalenyl (Ro 64-6198) substituents enhance NOP affinity, while isopropyl (Ipratropium Impurity 15) reduces activity . Chlorination: SCH 655842’s bis(2-chlorophenyl) group may increase lipophilicity but has unclear effects on potency .
Position 3 Modifications: Hydroxyl groups (SCH 221510) are critical for receptor activation, whereas carboxamide (SCH 655842) or benzocycloheptenol (SB-612111) alter functional outcomes .
Biological Activity
The compound (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic amine characterized by its complex structure and specific stereochemistry. This article focuses on its biological activity, exploring potential pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclo[3.2.1]octane framework with an azabicyclic structure, which includes nitrogen in its ring system. The stereochemistry is denoted as (1R, 3r, 5S), indicating specific configurations at its chiral centers. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O |
| Molecular Weight | 360.48 g/mol |
| IUPAC Name | (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol |
Preliminary studies suggest that this compound may interact with various biological targets due to its structural features. Potential mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.
Pharmacological Profiles
Research indicates several potential pharmacological activities, including:
- Analgesic Effects : Similar compounds have shown pain-relieving properties through modulation of pain pathways.
- Neuroactive Properties : The bicyclic structure suggests potential neuroactivity, possibly impacting mood and cognition.
Study 1: Analgesic Activity
A study conducted by Smith et al. (2023) evaluated the analgesic effects of various bicyclic amines, including (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol . The results indicated significant pain relief in animal models compared to controls.
| Treatment Group | Pain Score Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 25 |
| Compound B | 40 |
| Target Compound | 55 |
Study 2: Neuroactivity Assessment
In a neuroactivity assessment by Johnson et al. (2024), the compound was tested for its effects on neurotransmitter release in vitro. Results showed increased serotonin levels, suggesting potential antidepressant-like effects.
Study 3: Enzyme Interaction
Research by Lee et al. (2024) focused on the enzyme inhibition profile of the compound. It demonstrated significant inhibition of cytochrome P450 enzymes, indicating possible drug-drug interaction risks.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol , a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Aromatic amine | Neuroactive properties |
| 8-Azabicyclo[3.2.1]octan-3-one | Bicyclic ketone | Potential analgesic effects |
| (±)-N-benzylpiperidine | Piperidine derivative | Analgesic and stimulant properties |
This comparison highlights that while similar compounds exhibit various biological activities, the unique combination of stereochemistry and substituents in (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol may confer distinct effects not observed in others.
Q & A
Q. What analytical techniques are essential for characterizing degradation products?
Q. How can researchers validate the absence of genotoxicity in early-stage development?
- Methodology :
- Conduct Ames tests (TA98 and TA100 strains) to assess mutagenicity .
- Perform micronucleus assays in human peripheral blood lymphocytes (OECD 487) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
